molecular formula C16H15NO2 B13902729 benzyl 2,3-dihydro-1H-indole-2-carboxylate

benzyl 2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13902729
M. Wt: 253.29 g/mol
InChI Key: YMXDJQBRIWOQOB-UHFFFAOYSA-N
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Description

Benzyl 2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,3-dihydro-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with benzyl halides under basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Benzyl 2,3-dihydro-1H-indole-2-carboxylate has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.

    Medicine: Its potential antiviral, anticancer, and anti-inflammatory properties are explored for drug development.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, inflammation, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl 2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDJQBRIWOQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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